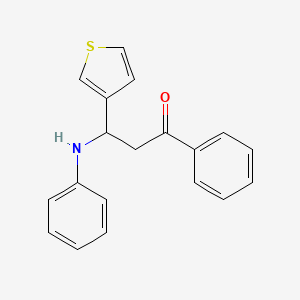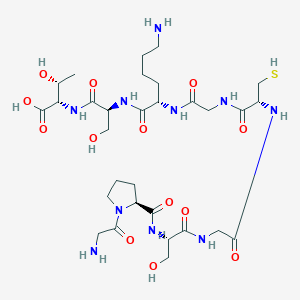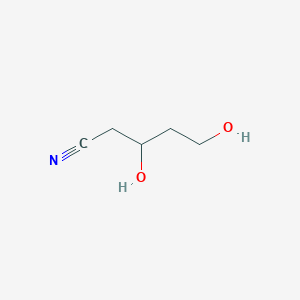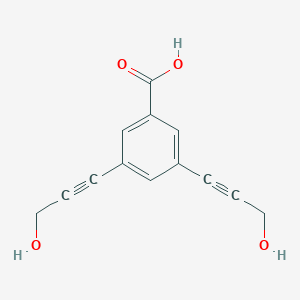![molecular formula C16H28N6S2 B14230188 1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl- CAS No. 572916-45-1](/img/structure/B14230188.png)
1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by a decanediylbis(thio) linker and methyl groups at the 5-position of each triazole ring
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] involves multiple steps:
Formation of Triazole Rings: The triazole rings can be synthesized through the cyclization of thiosemicarbazide with formic acid, followed by oxidation to yield 1,2,4-triazole-3-thiol.
Linker Attachment: The decanediylbis(thio) linker is introduced through a series of alkylation reactions.
Methylation: The final step involves the methylation of the triazole rings at the 5-position using methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] undergoes various chemical reactions:
Oxidation: The thiol groups can be oxidized to disulfides using oxidizing agents like hydrogen peroxide.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Complex Formation: The compound can form coordination complexes with metal ions, which can be utilized in catalysis and material science.
Common reagents used in these reactions include hydrogen peroxide for oxidation, methyl iodide for methylation, and metal salts for complex formation. Major products formed include disulfides, substituted triazoles, and metal complexes.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] involves its interaction with molecular targets through the triazole rings and thiol groups. The triazole rings can coordinate with metal ions, affecting enzymatic activities and cellular processes . The thiol groups can undergo redox reactions, influencing oxidative stress pathways . These interactions contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar in structure but lacks the decanediylbis(thio) linker and methyl groups.
1H-1,2,3-Triazole: Contains a different arrangement of nitrogen atoms and lacks the thiol groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an amino group and carbohydrazide moiety, offering different reactivity and applications.
Eigenschaften
CAS-Nummer |
572916-45-1 |
|---|---|
Molekularformel |
C16H28N6S2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
5-methyl-3-[10-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]decylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H28N6S2/c1-13-17-15(21-19-13)23-11-9-7-5-3-4-6-8-10-12-24-16-18-14(2)20-22-16/h3-12H2,1-2H3,(H,17,19,21)(H,18,20,22) |
InChI-Schlüssel |
VSDNJLQMNWLSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)SCCCCCCCCCCSC2=NNC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)










![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
